Pimozide

Descripción

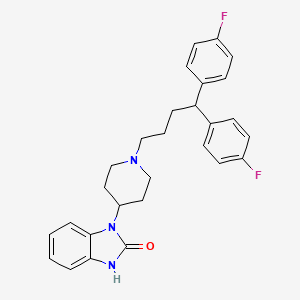

This compound is a member of the class of benzimidazoles that is 1,3-dihydro-2H-benzimidazol-2-one in which one of the nitrogens is substituted by a piperidin-4-yl group, which in turn is substituted on the nitrogen by a 4,4-bis(p-fluorophenyl)butyl group. It has a role as a H1-receptor antagonist, a serotonergic antagonist, a first generation antipsychotic, an antidyskinesia agent and a dopaminergic antagonist. It is a member of benzimidazoles, an organofluorine compound and a heteroarylpiperidine.

A diphenylbutylpiperidine that is effective as an antipsychotic agent and as an alternative to haloperidol for the suppression of vocal and motor tics in patients with Tourette syndrome. Although the precise mechanism of action is unknown, blockade of postsynaptic dopamine receptors has been postulated. (From AMA Drug Evaluations Annual, 1994, p403)

This compound is a Typical Antipsychotic.

This compound is a conventional antipsychotic used largely in the therapy of Tourette syndrome. This compound therapy has not been associated with serum aminotransferase elevations nor with cases of clinically apparent acute liver injury.

This compound is a diphenylbutylpiperidine derivative and a dopamine antagonist with antipsychotic property. This compound selectively inhibits type 2 dopaminergic receptors in the central nervous system (CNS), thereby decreasing dopamine neurotransmission and reducing the occurrence of motor and vocal tics and delusions of parasitosis. In addition, this agent antagonizes alpha-adrenergic and 5-HT2 receptors.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1984 and has 3 approved and 5 investigational indications.

A diphenylbutylpiperidine that is effective as an antipsychotic agent and as an alternative to HALOPERIDOL for the suppression of vocal and motor tics in patients with Tourette syndrome. Although the precise mechanism of action is unknown, blockade of postsynaptic dopamine receptors has been postulated. (From AMA Drug Evaluations Annual, 1994, p403)

See also: Domperidone (related).

Structure

3D Structure

Propiedades

IUPAC Name |

3-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUQSNJEYSNKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023474 | |

| Record name | 1-(1-(4,4-bis(4-fluorophenyl)butyl)-4-piperidinyl)-1,3-dihydro-2H-Benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pimozide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.73e-03 g/L | |

| Record name | Pimozide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01100 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimozide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2062-78-4 | |

| Record name | Pimozide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2062-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimozide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimozide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01100 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pimozide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pimozide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-(4,4-bis(4-fluorophenyl)butyl)-4-piperidinyl)-1,3-dihydro-2H-Benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pimozide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HIZ4DL86F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pimozide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214-218 °C, 214 - 218 °C | |

| Record name | Pimozide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01100 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimozide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pimozide's Mechanism of Action in Neuronal Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimozide, a diphenylbutylpiperidine derivative, is a potent antipsychotic agent with a complex pharmacological profile. While its primary therapeutic effects are attributed to the blockade of dopamine D2 receptors, emerging evidence reveals a broader mechanism of action involving interactions with various other neurotransmitter systems and intracellular signaling cascades. This technical guide provides a comprehensive overview of this compound's mechanism of action in neuronal pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric disorders and the development of novel therapeutics.

Core Mechanism: Dopamine Receptor Antagonism

This compound's principal mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and nigrostriatal pathways of the brain.[1][2] This antagonism is thought to underlie its efficacy in treating the positive symptoms of schizophrenia and the motor and phonic tics associated with Tourette's syndrome.[1][2] this compound exhibits a high affinity for D2 and D3 receptors, with a significantly lower affinity for D1 receptors.[3][4]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound for various dopamine receptor subtypes.

| Receptor Subtype | Ki (nM) | Reference(s) |

| Dopamine D1 | 588 - 6600 | [3][5] |

| Dopamine D2 | 0.83 - 3.0 | [3][5] |

| Dopamine D3 | 1.4 - 2.5 | [3][5] |

| Dopamine D4 | - | - |

Signaling Pathway: Dopamine D2 Receptor Blockade

The blockade of D2 receptors by this compound inhibits the Gαi/o-coupled signaling cascade, leading to a decrease in the inhibition of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.

Caption: this compound antagonism of the D2 receptor signaling pathway.

Expanded Pharmacological Profile

Beyond its primary action on dopamine receptors, this compound interacts with a range of other neuronal targets, contributing to its overall therapeutic and side-effect profile.

Serotonin Receptor Interactions

This compound exhibits affinity for serotonin receptors, particularly the 5-HT7 receptor, where it acts as a potent antagonist.[6][7] This interaction may contribute to its effects on mood and cognition.[7][8]

Ion Channel Modulation

This compound has been shown to block several types of voltage-gated ion channels, which may contribute to both its therapeutic effects and its adverse cardiac effects.

-

Calcium Channels: this compound is a potent blocker of L-type and T-type calcium channels.[9][10] This action can reduce neuronal excitability.

-

Potassium Channels: this compound inhibits various potassium channels, including the hERG channel, which is crucial for cardiac repolarization.[11] This inhibition is the primary mechanism behind the risk of QT prolongation and arrhythmias associated with this compound use.[11][12]

-

Sodium Channels: this compound can also block voltage-gated sodium channels in a state-dependent manner.[13]

Quantitative Data: Ion Channel Inhibition

| Channel Type | IC50 | Reference(s) |

| L-type Calcium Channels | 75 ± 15 nM | [9] |

| T-type Calcium Channels (α1G) | 34.6 nM | [14] |

| T-type Calcium Channels (α1H) | 53.5 nM | [14] |

| T-type Calcium Channels (α1I) | 30.4 nM | [14] |

| hERG Potassium Channels | 18 nM | [11] |

| Voltage-gated K+ Channels (Kv) | 1.78 ± 0.17 µM | [15][16] |

Intracellular Signaling Pathways

Recent research has elucidated this compound's impact on key intracellular signaling pathways that regulate cell growth, proliferation, and survival.

Inhibition of STAT3 and STAT5 Signaling

This compound has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[3][4] It reduces the phosphorylation of STAT3 at Tyr705, thereby inhibiting its activation and downstream gene transcription.[17][18][19]

Caption: this compound's inhibition of the STAT3 signaling pathway.

Modulation of the RAF/ERK Pathway

This compound has been shown to down-regulate the phosphorylation of RAF1 and ERK1/2, key components of the RAF/ERK signaling pathway, which is involved in cell proliferation and survival.[7][20][21]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines the steps to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing human dopamine D2 receptors

-

Radioligand: [³H]-Spiperone

-

Competitor: this compound

-

Non-specific binding control: Haloperidol (10 µM)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

96-well microplates

-

Glass fiber filters (GF/B)

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add cell membranes, [³H]-Spiperone (at a concentration close to its Kd), and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, add 10 µM haloperidol.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade

This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound on voltage-gated calcium channels in isolated neurons.

Materials:

-

Isolated neurons (e.g., primary hippocampal neurons or a suitable cell line)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4

-

Internal solution (in mM): 120 Cs-methanesulfonate, 20 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2

-

This compound stock solution

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass pipettes (3-5 MΩ)

Procedure:

-

Culture neurons on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull a patch pipette and fill it with internal solution.

-

Approach a neuron with the pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV).

-

Record baseline calcium currents.

-

Perfuse the chamber with the external solution containing the desired concentration of this compound.

-

Record calcium currents in the presence of this compound.

-

Wash out the drug and record recovery currents.

-

Analyze the data to determine the percentage of current inhibition by this compound.

Western Blotting for STAT3 Phosphorylation

This protocol details the western blot procedure to assess the effect of this compound on the phosphorylation of STAT3.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with varying concentrations of this compound for a specified time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phospho-STAT3 levels to total STAT3 and the loading control.

Conclusion

This compound's mechanism of action is multifaceted, extending beyond its well-established role as a dopamine D2 receptor antagonist. Its interactions with serotonin receptors, various ion channels, and key intracellular signaling pathways like STAT3 and RAF/ERK contribute to its complex pharmacological profile. A thorough understanding of these diverse molecular targets and their downstream consequences is essential for optimizing its therapeutic use, predicting potential adverse effects, and guiding the development of next-generation antipsychotics with improved efficacy and safety profiles. The experimental protocols and data presented in this guide provide a robust framework for further investigation into the intricate neuronal effects of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The antipsychotic drug this compound promotes apoptosis through the RAF/ERK pathway and enhances autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Stat3 Antibody | Cell Signaling Technology [cellsignal.com]

- 11. High affinity blockade of the HERG cardiac K(+) channel by the neuroleptic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound (Orap) prolongs cardiac repolarization by blocking the rapid component of the delayed rectifier potassium current in native cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 14. Differential Inhibition of T-Type Calcium Channels by Neuroleptics | Journal of Neuroscience [jneurosci.org]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. e-century.us [e-century.us]

- 19. Phosphorylated STAT3 (Tyr705) as a biomarker of response to this compound treatment in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The antipsychotic drug this compound promotes apoptosis through the RAF/ERK pathway and enhances autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Discovery and Synthesis of Pimozide: A Technical Guide

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of pimozide. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key chemical and biological processes.

Discovery and Development

This compound, a diphenylbutylpiperidine class antipsychotic, was discovered in 1963 at Janssen Pharmaceutica in Belgium. The research was spearheaded by the prolific Dr. Paul Janssen, whose systematic approach to drug discovery led to the development of numerous groundbreaking medications, including the antipsychotic haloperidol and the potent analgesic fentanyl. The discovery of this compound was part of a broader effort to develop neuroleptic agents with improved efficacy and side-effect profiles. Initially investigated for the treatment of schizophrenia, this compound was later approved by the U.S. Food and Drug Administration (FDA) in 1985 as an orphan drug for the treatment of Tourette's syndrome.

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. A modern, efficient method utilizes glycerol formal as a solvent, offering advantages over classical methods, including higher yields, shorter reaction times, and simpler product purification. The core reaction involves the coupling of 4-(2-oxo-1-benzimidazolinyl)-piperidine with 1-chloro-4,4-di-(4-fluorophenyl)butane.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a high-yield synthesis method.

-

Reaction Setup: In a suitable reaction vessel, combine 4-(2-oxo-1-benzimidazolinyl)-piperidine (1.0 eq), sodium carbonate (1.1 eq), and a catalytic amount of potassium iodide.

-

Solvent Addition: Add glycerol formal as the reaction solvent (e.g., 3-5 mL per gram of the piperidine reactant).

-

Reactant Addition: Add 1-chloro-4,4-di-(4-fluorophenyl)butane (1.1 eq) to the mixture.

-

Reaction: Stir the reaction mixture at a temperature between 80-95°C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 7 hours.

-

Work-up: Upon completion, add water to the reaction mixture and stir.

-

Isolation: Filter the resulting precipitate under vacuum and wash the solid with water.

-

Drying: Dry the isolated solid at 40°C under reduced pressure to yield this compound as a white solid.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the potent and selective antagonism of dopamine D2 receptors in the central nervous system. It also exhibits high affinity for D3 and D4 dopamine receptors. This blockade of dopaminergic neurotransmission is believed to be the basis for its therapeutic effects in schizophrenia and Tourette's syndrome.

Dopamine D2-like receptors (D2, D3, D4) are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors by dopamine normally inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound prevents this inhibition, thereby modulating downstream signaling cascades.

Recent studies have indicated that this compound may also influence other signaling pathways, including the STAT3, STAT5, and RAF/ERK pathways, which could contribute to its broader pharmacological profile and potential applications in oncology.

Quantitative Pharmacological Data

Receptor Binding Affinities

The binding affinity of this compound for various neurotransmitter receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.

| Receptor Subtype | Ki (nM) | Reference(s) |

| Dopamine D2 | 1.4 - 3.0 | |

| Dopamine D3 | 0.83 | |

| α1-Adrenoceptor | 39 | |

| 5-HT1A | 310 | |

| Dopamine D1 | 588 - 6600 |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound determines its absorption, distribution, metabolism, and excretion in the body.

| Parameter | Value | Reference(s) |

| Bioavailability | 40 - 50% | |

| Peak Plasma Time | 6 - 8 hours | |

| Elimination Half-life | ~55 hours (adults) | |

| Metabolism | Hepatic, primarily via CYP3A4, CYP1A2, and CYP2D6 | |

| Excretion | Primarily renal |

Key Experimental Methodologies

Competitive Radioligand Binding Assay

This assay is a fundamental technique used to determine the binding affinity (Ki) of a test compound (like this compound) for a specific receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol: Competitive Radioligand Binding Assay for D2 Receptors

This protocol provides a general framework for determining the affinity of a compound for the dopamine D2 receptor.

-

Membrane Preparation: Prepare a crude membrane fraction containing dopamine D2 receptors from a suitable source (e.g., CHO or HEK293 cells expressing the human D2 receptor, or rat striatal tissue). Homogenize the source material in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

Assay Buffer

-

Test compound (this compound) at various concentrations.

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).

-

The receptor membrane preparation to initiate the binding reaction.

-

For determining non-specific binding, use a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol) instead of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

-

Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

The Pharmacological Profile of Pimozide: A Technical Guide for Researchers

An in-depth examination of the receptor binding affinities, signaling pathways, and experimental methodologies associated with the diphenylbutylpiperidine antipsychotic, Pimozide.

Introduction

This compound is a first-generation antipsychotic of the diphenylbutylpiperidine class, historically utilized in the management of schizophrenia and Tourette's syndrome.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of central dopamine D2 receptors. However, a comprehensive understanding of its pharmacological profile reveals a more complex interaction with a variety of neurotransmitter receptors and ion channels. This technical guide provides a detailed overview of the receptor binding affinity of this compound, elucidates its impact on key signaling pathways, and outlines the experimental protocols used to characterize these interactions, aimed at researchers, scientists, and drug development professionals.

Receptor Binding Affinity of this compound

The pharmacological activity of this compound is defined by its binding affinity to a range of neuroreceptors. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding. This compound exhibits a high affinity for dopamine D2 and D3 receptors, which is central to its antipsychotic effects.[1] It also interacts with various other receptors, contributing to its broader pharmacological profile and potential side effects.

| Receptor Family | Receptor Subtype | Ki (nM) |

| Dopamine | D1 | 588 - 6600[2][3] |

| D2 | 1.4 - 3.0[2][3] | |

| D3 | 0.83 - 2.5[2][3] | |

| D4 | 1.8[4] | |

| Serotonin | 5-HT1A | 310[2] |

| 5-HT2A | 48.4[4] | |

| 5-HT2C | - | |

| 5-HT7 | 0.5 | |

| Adrenergic | α1 | 39[2] |

| Sigma | σ1 | - |

| σ2 | - | |

| Ion Channels | L-type Calcium Channel | IC50: 75[5] |

| T-type Calcium Channel | - | |

| hERG K+ Channel | IC50: 18[6] |

Note: Ki values are compiled from various sources and experimental conditions, which may lead to variations. The absence of a value (-) indicates that reliable data was not found in the conducted search.

Signaling Pathways Modulated by this compound

This compound's antagonism of dopamine and serotonin receptors disrupts their downstream signaling cascades. Furthermore, its interaction with other targets, such as sigma receptors and calcium channels, initiates or inhibits distinct intracellular events.

Dopamine D2 Receptor Signaling Pathway

The primary mechanism of action for this compound's antipsychotic effects is the blockade of the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that couples to Gi/o proteins.[7] Antagonism of this receptor by this compound prevents the inhibition of adenylyl cyclase, thereby affecting cyclic AMP (cAMP) levels and downstream signaling through Protein Kinase A (PKA).

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | C28H29F2N3O | CID 16362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Antipsychotic this compound is a potent Ca2+ channel blocker in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High affinity blockade of the HERG cardiac K(+) channel by the neuroleptic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Most central nervous system D2 dopamine receptors are coupled to their effectors by Go - PMC [pmc.ncbi.nlm.nih.gov]

Pimozide's Interaction with Dopamine D2 and D3 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimozide is a first-generation antipsychotic of the diphenylbutylpiperidine class, primarily recognized for its therapeutic efficacy in Tourette's syndrome and schizophrenia.[1][2] Its mechanism of action is centered on the antagonism of dopamine receptors, with a notable affinity for the D2 and D3 subtypes.[1][3] This technical guide provides an in-depth examination of this compound's pharmacological effects on dopamine D2 and D3 receptors, presenting quantitative binding data, detailed experimental methodologies for assessing its activity, and visualizations of the core signaling pathways involved.

Binding Affinity Profile of this compound

This compound's therapeutic action is intrinsically linked to its ability to bind to and block dopamine receptors. The binding affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the receptors at equilibrium in a competition assay. A lower Ki value signifies a higher binding affinity.

This compound demonstrates a high affinity for both D2 and D3 dopamine receptors, with a preferential affinity for the D3 subtype.[4][5] This contrasts with its significantly lower affinity for the D1 receptor subtype, highlighting its selectivity for the D2-like family of receptors.

Data Presentation: this compound Binding Affinities (Ki)

| Receptor Subtype | Reported Kᵢ (nM) |

| Dopamine D3 | 0.2 - 0.83[4][5] |

| Dopamine D2 | 2.4 - 3.0[4][5] |

| Dopamine D1 | 6600[4] |

This data indicates that this compound has an approximately 3- to 15-fold higher affinity for the D3 receptor compared to the D2 receptor.

Functional Activity and Signaling Pathways

This compound functions as a dopamine receptor antagonist, meaning it binds to the receptor but does not activate it, thereby blocking the downstream signaling initiated by the endogenous ligand, dopamine.[1][6]

G-Protein Dependent Signaling

Dopamine D2 and D3 receptors are members of the D2-like receptor family, which are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o).[7][8] The canonical signaling pathway for these receptors involves the following steps:

-

Agonist Binding: Dopamine binds to the D2/D3 receptor.

-

G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gαi/o protein by promoting the exchange of GDP for GTP.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.

-

Reduced cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), modulating various cellular functions.

This compound, as an antagonist, binds to the D2/D3 receptor and prevents dopamine from initiating this cascade, thus maintaining basal levels of cAMP.

D2/D3 Receptor G-Protein Signaling Pathway.

β-Arrestin Recruitment

Beyond G-protein signaling, GPCRs can also signal through a pathway involving β-arrestin proteins.[9] Upon agonist-induced receptor activation and subsequent phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[9] This recruitment leads to receptor desensitization, internalization, and can initiate a separate wave of G-protein independent signaling.

Studies have shown that typical antipsychotics, a class to which this compound belongs, are generally incapable of stimulating β-arrestin2 recruitment to the D2 receptor.[10] Instead, as antagonists, they block the dopamine-induced recruitment of β-arrestin2.[10]

Agonist-Induced β-Arrestin Recruitment Pathway.

Experimental Protocols

The characterization of this compound's interaction with D2 and D3 receptors relies on specific in vitro assays. The following sections detail the methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of this compound for D2 and D3 receptors.

Materials:

-

Membrane Preparation: Crude membrane fractions from cells stably expressing human D2 or D3 receptors.[11]

-

Radioligand: A high-affinity radioligand for D2/D3 receptors, such as [³H]-Spiperone.[12]

-

Test Compound: this compound.

-

Non-specific Ligand: A high concentration of an unlabeled ligand (e.g., 10 µM haloperidol or (+)-butaclamol) to determine non-specific binding.[11][12]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[11]

-

Equipment: 96-well plates, glass fiber filters (pre-soaked in polyethyleneimine), filtration apparatus, liquid scintillation counter.[11]

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a fixed concentration (near its Kd), and varying concentrations of this compound.

-

Controls:

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of the non-specific ligand.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for a Competitive Radioligand Binding Assay.

Functional Antagonist Assay (cAMP Measurement)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, a hallmark of D2/D3 receptor activation.

Objective: To determine the functional potency (IC50) of this compound in blocking dopamine-induced cAMP inhibition.

Materials:

-

Cells: A cell line (e.g., HEK293 or CHO) stably expressing the human D2 or D3 receptor.[13]

-

Agonist: Dopamine or a selective D2/D3 agonist like quinpirole.[14]

-

Test Compound: this compound.

-

cAMP Stimulator: Forskolin (to stimulate basal cAMP levels, making the inhibition easier to measure).

-

cAMP Detection Kit: A commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter assay.[14]

-

Equipment: Cell culture supplies, multi-well plate reader compatible with the detection kit.

Procedure:

-

Cell Seeding: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and add varying concentrations of this compound. Incubate for a pre-determined time (e.g., 20-30 minutes) to allow the antagonist to bind to the receptors.[14]

-

Agonist Stimulation: Add a fixed concentration of the dopamine agonist (typically at its EC80, the concentration that gives 80% of its maximal effect) to all wells, along with forskolin.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) to allow for the modulation of intracellular cAMP levels.[14]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels (or the signal from the detection kit) against the logarithm of the this compound concentration.

-

The curve will show that as the this compound concentration increases, it reverses the agonist's inhibitory effect, causing cAMP levels to rise back towards the level seen with forskolin alone.

-

Calculate the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist's effect.

-

β-Arrestin Recruitment Assay

This assay determines whether a compound can induce or block the recruitment of β-arrestin to the receptor. A common method is a split-luciferase complementation assay.

Objective: To demonstrate that this compound acts as an antagonist by blocking dopamine-induced β-arrestin2 recruitment.

Materials:

-

Cell Line: A cell line (e.g., HEK293T) engineered to stably express two fusion proteins:

-

Agonist: Dopamine or quinpirole.

-

Test Compound: this compound.

-

Luciferase Substrate: The appropriate substrate for the luciferase enzyme being used.

-

Equipment: White, opaque 96- or 384-well plates, luminometer.

Procedure:

-

Cell Seeding: Plate the engineered cells in white, opaque multi-well plates.

-

Assay Mode (Antagonist):

-

Incubation: Incubate for a period that allows for maximal recruitment (determined from kinetic studies, e.g., 10-30 minutes).

-

Detection: Add the luciferase substrate to the wells and immediately measure the luminescence using a luminometer. When the agonist brings the receptor and β-arrestin into proximity, the luciferase fragments complement, forming a functional enzyme that generates a light signal in the presence of the substrate.

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Demonstrate that this compound dose-dependently inhibits the dopamine-induced luminescence signal.

-

Calculate the IC50 for the inhibition of β-arrestin recruitment.

-

Conclusion

This compound is a potent antagonist of dopamine D2 and D3 receptors, exhibiting a higher binding affinity for the D3 subtype. Its primary mechanism of action involves the blockade of the canonical Gαi/o-protein-coupled signaling pathway, thereby preventing the dopamine-induced inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP. Furthermore, this compound acts as an antagonist in the β-arrestin pathway, blocking agonist-induced recruitment. The quantitative data from binding assays and the functional characterization from cAMP and β-arrestin assays provide a comprehensive pharmacological profile that underpins its clinical utility in disorders characterized by dopaminergic hyperactivity. This detailed understanding is crucial for the rational design and development of future therapeutics targeting the dopaminergic system.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound (Orap): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. mdpi.com [mdpi.com]

- 10. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Pimozide's In Vitro Activity Against Cancer Cell Lines: A Technical Guide

Introduction

Pimozide, a diphenylbutylpiperidine class antipsychotic drug, has traditionally been used for the management of schizophrenia and other psychotic disorders.[1] In recent years, drug repurposing efforts have identified this compound as a promising candidate for cancer therapy.[2] A growing body of preclinical research has demonstrated its cytotoxic and anti-proliferative effects across a diverse range of cancer cell lines. These studies highlight this compound's ability to modulate critical signaling pathways involved in cell growth, survival, and metastasis. This technical guide provides a comprehensive overview of the in vitro studies on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the molecular mechanisms and experimental workflows involved.

Quantitative Data Summary

The anti-cancer efficacy of this compound has been quantified in numerous studies. The following tables summarize its half-maximal inhibitory concentrations (IC50), effects on apoptosis and the cell cycle, and its molecular impact on key cancer-related proteins.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Citation |

| Brain Cancer | U-87MG | 12 - 16 | 48 | [3] |

| Brain Cancer | Daoy | 12 - 16 | 48 | [3] |

| Brain Cancer | GBM 28 | 12 - 16 | 48 | [3] |

| Brain Cancer | U-251MG | 12 - 16 | 48 | [3] |

| Breast Cancer | MDA-MB-231 | ~17.5 (standalone) | Not Specified | [4] |

| Breast Cancer | MDA-MB-231 | 3.35 (in ESP combo) | Not Specified | [4] |

| Breast Cancer | MCF-7 | ~16.54 (standalone) | Not Specified | [4] |

| Breast Cancer | MCF-7 | 0.57 (in ESP combo) | Not Specified | [4] |

| Lung Cancer | A549 | ~12 (as PMZ-NLC) | 72 | [4][5] |

| Colon Cancer | DLD-1 | 5 - 8 (migration IC50) | Not Specified | [6] |

| Pancreatic Cancer | AsPC-1 | 5 - 8 (migration IC50) | Not Specified | [6] |

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cancer Type | Cell Line(s) | This compound Conc. (µM) | Effect | Citation |

| Breast & Lung | MDA-MB-231, A549 | Not Specified | Increase in sub-G1 cell population | [1][5] |

| Osteosarcoma | KHOS/NP, SJSA-1 | 20 | Increased SubG0/G1 arrest at 24 and 48h | [7] |

| Brain Cancer | U-87MG, U-251MG, Daoy, GBM 28 | 5, 10, 15, 20 | Concentration-dependent increase in apoptosis | [3] |

| Breast Cancer | MCF-7, MDA-MB-231 | 4, 8 | Concentration-dependent increase in apoptotic cells | [8] |

| Osteosarcoma | KHOS/NP, SJSA-1 | 10, 20 | Significant increase in caspase-3/7 activity | [7] |

Table 3: Molecular Effects of this compound Treatment

| Cancer Type | Cell Line(s) | Effect | Target Molecule/Pathway | Citation |

| Brain Cancer | U-87MG, Daoy, etc. | ↓ Phosphorylation | STAT3 (Tyr705), Src (Tyr416) | [3] |

| Brain Cancer | U-87MG, Daoy, etc. | ↓ Expression | c-Myc, Mcl-1, Bcl-2 | [3] |

| Brain Cancer | U-87MG, Daoy, etc. | ↑ Expression | LC3B, Beclin-1, ATG5 (Autophagy) | [3] |

| Brain Cancer | U-87MG, Daoy, etc. | ↑ Cleavage | Caspase 3, PARP | [3] |

| Breast Cancer | MDA-MB-231 | ↓ Expression (mRNA & Protein) | Ran, AKT | [1][5] |

| Breast Cancer | MDA-MB-231 | ↓ Phosphorylation | VEGFR2 | [1] |

| Breast Cancer | MCF-7, MDA-MB-231 | ↓ Phosphorylation | RAF1, ERK 1/2 | [8] |

| Breast Cancer | MCF-7, MDA-MB-231 | ↓ Expression | Bcl-2, Bcl-xl | [8] |

| Breast Cancer | MCF-7, MDA-MB-231 | ↑ Expression | Bax | [8] |

| Breast Cancer | MCF-7, MDA-MB-231 | ↑ Cleavage | Caspase-9 | [8] |

| Osteosarcoma | KHOS/NP, SJSA-1 | ↓ Expression | Cyclin D1, CDK2, Bcl2, Bcl-XL | [7] |

| Osteosarcoma | KHOS/NP, SJSA-1 | ↓ Phosphorylation | RB | [7] |

| Osteosarcoma | KHOS/NP, SJSA-1 | ↑ Expression | Bax | [7] |

| Breast Cancer | Not Specified | ↑ Expression | p53 | [9][10] |

| Breast Cancer | Not Specified | ↓ Expression | PKM2 | [9][10] |

| Breast Cancer | Not Specified | ↓ Signaling | PI3K/Akt/MDM2 | [9][10] |

| Prostate Cancer | PC3, DU145 | ↑ Generation | Reactive Oxygen Species (ROS) | [2] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by interfering with several crucial signaling cascades.

STAT3 Signaling Pathway

In brain tumor cells, this compound suppresses the phosphorylation of STAT3 at Tyr705.[3] This inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, ultimately promoting autophagy-mediated apoptosis.[3]

Caption: this compound inhibits STAT3 phosphorylation, promoting autophagy-mediated apoptosis.

RAF/ERK Signaling Pathway

In breast cancer cells, this compound has been shown to bind to RAF1, inhibiting its phosphorylation.[8][11] This action blocks the downstream phosphorylation of ERK1/2, leading to the upregulation of pro-apoptotic proteins like Bax and subsequent caspase activation.[8]

Caption: this compound blocks the RAF/ERK pathway to induce apoptosis in breast cancer.

PI3K/Akt/p53 Pathway and Warburg Effect

This compound can inhibit the PI3K/Akt/MDM2 signaling pathway in breast cancer cells.[9][10] This inhibition leads to an increase in p53 expression. Elevated p53, in turn, downregulates Pyruvate Kinase M2 (PKM2), a key enzyme in aerobic glycolysis (the Warburg effect), thereby suppressing cancer cell proliferation.[9][10]

Caption: this compound inhibits the Warburg effect via the PI3K/Akt/p53/PKM2 axis.

ROS Generation Pathway

In prostate cancer cells, this compound treatment leads to a significant increase in the generation of Reactive Oxygen Species (ROS).[2] This induced oxidative stress overcomes the cell's antioxidant capacity, leading to the inhibition of cell proliferation, migration, and colony formation.[2]

Caption: this compound induces ROS-mediated inhibition of prostate cancer cell growth.

Experimental Protocols & Workflows

The following are generalized protocols for key in vitro experiments used to characterize the anti-cancer effects of this compound, based on methodologies described in the cited literature.

Cell Viability Assay (SRB or WST-1)

This assay measures the growth-suppressive effects of this compound and is used to determine IC50 values.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., U-87MG, DLD-1) in 96-well plates at a specific density (e.g., 8,000 cells/well) and incubate for 24 hours.[3][6]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0 to 40 µM) or DMSO as a control.[6]

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).[3]

-

Staining/Measurement:

-

Analysis: Calculate cell viability as a percentage relative to the control and plot dose-response curves to determine the IC50.

-

Caption: Workflow for determining cell viability and IC50 using SRB or WST-1 assays.

Apoptosis Assay (Annexin V/PI Flow Cytometry)

This assay quantifies the percentage of cells undergoing apoptosis after this compound treatment.

-

Methodology:

-

Cell Seeding: Plate approximately 0.2 x 10^6 cells (e.g., Daoy, U-251 MG) in 6-well plates.[3]

-

Treatment: Treat cells with the desired concentrations of this compound (e.g., 5, 10, 15, 20 µM) for 48 hours.[3]

-

Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]

-

Caption: Workflow for quantifying apoptosis via Annexin V/PI flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins within key signaling pathways.

-

Methodology:

-

Treatment & Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate protein lysates (e.g., 30-50 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, cleaved PARP, LC3B) overnight at 4°C.[3]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.[3]

-

Caption: Standard workflow for Western Blot analysis of protein expression.

Conclusion

In vitro studies have robustly demonstrated that this compound possesses significant anti-cancer properties against a variety of cancer cell lines, including those from brain, breast, lung, and prostate tumors. Its mechanisms of action are multifaceted, involving the inhibition of key oncogenic signaling pathways such as STAT3 and RAF/ERK, modulation of cellular metabolism, and induction of oxidative stress. This compound effectively induces apoptosis and cell cycle arrest while inhibiting proliferation and migration. The comprehensive data and established protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate this compound as a repurposed therapeutic agent for cancer treatment.

References

- 1. The anti-psychotic drug this compound is a novel chemotherapeutic for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound Inhibits the Human Prostate Cancer Cells Through the Generation of Reactive Oxygen Species [frontiersin.org]

- 3. This compound Suppresses the Growth of Brain Tumors by Targeting STAT3-Mediated Autophagy | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound suppresses cancer cell migration and tumor metastasis through binding to ARPC2, a subunit of the Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound inhibits the growth of breast cancer cells by alleviating the Warburg effect through the P53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The antipsychotic drug this compound promotes apoptosis through the RAF/ERK pathway and enhances autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Pimozide: A Technical Guide for Studying Dopamine Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimozide is a diphenylbutylpiperidine derivative that has long been utilized as an antipsychotic medication, primarily for the management of schizophrenia and Tourette's syndrome.[1][2][3][4] Its well-characterized antagonism of dopamine receptors, particularly the D2 subtype, makes it a valuable tool compound for researchers investigating the intricacies of dopamine signaling pathways.[3][4][5] This technical guide provides an in-depth overview of this compound's pharmacological profile, detailed experimental protocols for its use in studying dopamine function, and a summary of key quantitative data to aid in experimental design and interpretation.

Mechanism of Action

This compound's primary mechanism of action is the blockade of dopamine receptors in the central nervous system.[3][4] It exhibits a high affinity for D2-like dopamine receptors (D2, D3, and D4) and a considerably lower affinity for D1-like receptors.[5] By competitively inhibiting the binding of dopamine to these receptors, this compound effectively dampens downstream signaling cascades. This antagonistic action is believed to underlie its therapeutic effects in conditions characterized by dopamine hyperactivity.[4] Beyond its dopaminergic activity, this compound also displays affinity for other neurotransmitter receptors, which should be considered when interpreting experimental results.[5]

Quantitative Data: Binding Affinities and Potency

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound for various neurotransmitter receptors. This data is crucial for understanding its selectivity and for determining appropriate concentrations for in vitro and in vivo studies.

Table 1: this compound Binding Affinities (Ki) in nM

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | >1000 |

| Dopamine D2 | 0.25 - 1.2 |

| Dopamine D3 | 0.26 - 1.8 |

| Dopamine D4 | 0.5 - 2.1 |

| Serotonin 5-HT1A | 140 |

| Serotonin 5-HT2A | 14 |

| Serotonin 5-HT7 | 0.5 |

| Adrenergic α1 | 2.0 |

| Histamine H1 | 30 |

Table 2: this compound Functional Potency (IC50) in nM

| Assay | Receptor | Cell Line | IC50 (nM) |

| cAMP Inhibition | Dopamine D2 | CHO | 1.5 |

| β-Arrestin Recruitment | Dopamine D2 | HEK293 | 5.2 |

| Calcium Mobilization | Dopamine D2 (Gq-coupled) | HEK293 | 8.7 |

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical Gαi-coupled signaling pathway of the dopamine D2 receptor and the inhibitory effect of this compound.

References

Pimozide Repurposing: A Technical Guide to Early-Stage Research in Non-Psychiatric Conditions

Abstract: Pimozide, a diphenylbutylpiperidine antipsychotic, has been a subject of extensive research for its potential application beyond psychiatry. This document provides an in-depth technical overview of the early-stage, preclinical research into repurposing this compound for various non-psychiatric conditions, with a primary focus on oncology, infectious diseases, and neurodegenerative disorders. We consolidate quantitative efficacy data, detail key experimental methodologies, and visualize the complex signaling pathways implicated in its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.

Introduction to this compound and Drug Repurposing

Overview of this compound

This compound is an FDA-approved typical antipsychotic medication developed in 1963, primarily used for the management of Tourette syndrome and treatment-resistant tics.[1][2] It belongs to the diphenylbutylpiperidine class of drugs and functions primarily as a high-potency dopamine D2 receptor antagonist.[2][3] Its well-documented pharmacological profile and long history of clinical use make it a compelling candidate for drug repurposing.

The Rationale for Drug Repurposing

Drug repurposing, or repositioning, is a strategy for identifying new uses for approved or investigational drugs that are outside the scope of the original medical indication. This approach offers several advantages over traditional drug development, including established safety and pharmacokinetic profiles, which can significantly reduce development timelines and costs. Epidemiological studies suggesting a lower incidence of some cancers in patients treated with antipsychotics have further fueled interest in exploring the non-psychiatric applications of drugs like this compound.[4]

Application in Oncology

This compound has demonstrated significant anti-cancer effects across a wide range of malignancies by modulating critical cellular pathways involved in proliferation, survival, and metastasis.[5]

Preclinical Efficacy Across Cancer Types

-

Brain Tumors: this compound significantly reduces the proliferation of various brain cancer cell lines, including U-87MG, Daoy, GBM 28, and U-251MG, by inducing apoptosis.[6] In animal models, oral administration of this compound suppressed the growth of intracranially implanted U-87MG tumors by 45% in athymic nude mice.[6]

-

Breast Cancer: It inhibits the proliferation of breast cancer cells (MDA-MB-231 and MCF-7) in a dose- and time-dependent manner, promotes apoptosis, and reduces lung metastases in xenograft models.[7][8] The anti-tumor effect is linked to the inhibition of signaling pathways like RAF/ERK and AKT.[4][9]

-

Hepatocellular Carcinoma (HCC): this compound has been shown to inhibit cell proliferation, colony formation, and migration in HCC cells by disrupting the Wnt/β-catenin signaling pathway and suppressing STAT3 activation.[5][7][10]

-

Other Cancers: Anti-cancer activity has also been noted in lung cancer (A549), head and neck squamous cell carcinoma (HNSCC), and adult T-cell leukemia (ATL).[7][11][12]

Quantitative Efficacy Data in Oncology

| Cancer Type | Cell Line(s) | Efficacy Metric | Value (µM) | Citation(s) |

| Brain Cancer | U-87MG, Daoy, GBM 28, U-251MG | IC50 (48h) | 12 - 16 | [6] |

| Breast Cancer | MDA-MB-231, MCF-7 | Not specified | Not specified | [7][9] |

| Lung Cancer | A549 | Not specified | Not specified | [7] |

| Hepatocellular Carcinoma | Sk-Hep1, Huh7, HepG2 | Not specified | Not specified | [10] |

Key Mechanisms of Action in Cancer

This compound suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Tyr705.[6] This inhibition prevents its dimerization, nuclear translocation, and subsequent transcription of downstream anti-apoptotic genes like c-Myc, Mcl-1, and Bcl-2.[6] This mechanism is central to its effects in brain, liver, and prostate cancers.[4][13]

In brain cancer cells, this compound-mediated STAT3 inhibition leads to an increase in autophagy, evidenced by the upregulation of markers like LC3B, Beclin-1, and ATG5.[6] This induced autophagy, in turn, promotes apoptosis.[6] Blocking autophagy with inhibitors like 3-methyladenine or LC3B siRNA significantly reduces the apoptosis-inducing effects of this compound, confirming that it triggers autophagy-mediated apoptosis.[6] In breast cancer, this compound also enhances autophagy, which contributes to its apoptotic effects.[9][14]

References

- 1. als.org [als.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. The anti-psychotic drug this compound is a novel chemotherapeutic for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.aston.ac.uk [research.aston.ac.uk]

- 9. The antipsychotic drug this compound promotes apoptosis through the RAF/ERK pathway and enhances autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Drug Repurposing Screen Identifies this compound as a ROS-Inducing Therapy With Anti-Tumor Efficacy in HNSCC PDX Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The antipsychotic drug this compound is effective against human T-cell leukemia virus type 1-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 14. The antipsychotic drug this compound promotes apoptosis through the RAF/ERK pathway and enhances autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Targeted Antipsychotic: A Technical History of Pimozide's Development

For Immediate Release

This whitepaper provides an in-depth technical guide to the historical development of pimozide, a first-generation antipsychotic of the diphenylbutylpiperidine class. It is intended for researchers, scientists, and drug development professionals, offering a detailed account of the key preclinical and clinical milestones that defined its trajectory from synthesis to clinical application.

Introduction: The Quest for a Long-Acting, Specific Antipsychotic

This compound (Orap®) was discovered in 1963 by the research team at Janssen Pharmaceutica, led by the renowned Dr. Paul Janssen.[1][2] The development of this compound was a direct result of a systematic exploration of the structure-activity relationships of a series of diphenylbutylpiperidines, building upon the earlier success of the butyrophenone antipsychotic, haloperidol.[2][3] The primary goal was to synthesize a potent, orally active, and long-acting antipsychotic with a more specific dopamine-blocking profile and fewer sedative and autonomic side effects compared to the phenothiazines like chlorpromazine.[4][5]

Preclinical Development: Elucidating a Potent and Selective Mechanism of Action

The preclinical evaluation of this compound established its potent antagonism of dopamine receptors, which was hypothesized to be the core mechanism of antipsychotic action.

Receptor Binding Affinity

Early radioligand binding assays were crucial in characterizing the pharmacological profile of this compound. These studies demonstrated a high affinity for dopamine D2-like receptors and a comparatively lower affinity for other neurotransmitter receptors, explaining its relatively low incidence of sedative and cardiovascular side effects.

Experimental Protocol: Dopamine D2 Receptor Binding Assay (Illustrative)

A common method used during this era for determining dopamine D2 receptor affinity involved competitive binding assays with a radiolabeled antagonist, such as [3H]spiperone, in rat striatal membrane preparations.

-

Tissue Preparation: The corpus striatum from rats was dissected and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl). The homogenate was then centrifuged, and the resulting pellet containing the cell membranes was washed and resuspended.

-

Binding Assay: The membrane preparation was incubated with a fixed concentration of [3H]spiperone and varying concentrations of this compound.

-

Separation and Counting: The bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters, representing the bound [3H]spiperone, was then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [3H]spiperone (IC50) was determined. The Ki (inhibition constant) was then calculated using the Cheng-Prusoff equation, providing a measure of the drug's affinity for the receptor. Non-specific binding was typically determined in the presence of a high concentration of an unlabeled dopamine antagonist like (+)-butaclamol.[6]

Table 1: Receptor Binding Profile of this compound

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | ~588 - 6600 |

| Dopamine D2 | ~1.4 - 3.0 |

| Dopamine D3 | ~0.2 - 2.5 |

| Serotonin 5-HT1A | ~310 |

| α1-Adrenergic | ~39 |

Data compiled from multiple sources.

In Vivo Pharmacological Activity

Animal models were instrumental in assessing the antipsychotic potential and extrapyramidal side effect liability of this compound.

Experimental Protocol: Catalepsy Test in Rats (Illustrative)

This test was used to predict the likelihood of extrapyramidal side effects, a common feature of typical antipsychotics.

-

Procedure: Rats were administered this compound or a vehicle control. At specified time points after administration, the rat's forepaws were gently placed on a horizontal bar raised a few inches from the surface.

-

Measurement: The time it took for the rat to remove its paws from the bar (descent latency) was recorded. A longer latency was indicative of catalepsy.

Experimental Protocol: Conditioned Avoidance Response (CAR) in Rats (Illustrative)

The CAR test was a widely used model to predict antipsychotic efficacy.

-

Apparatus: A shuttle box with two compartments separated by a partition. The floor of the box could deliver a mild electric shock.

-

Procedure: A conditioned stimulus (CS), such as a light or tone, was presented for a short period, followed by an unconditioned stimulus (US), a mild foot shock. The rat could learn to avoid the shock by moving to the other compartment during the CS presentation (an avoidance response).

-

Effect of this compound: this compound was shown to inhibit the avoidance response at doses that did not impair the rat's ability to escape the shock once it was delivered, suggesting a specific effect on the conditioned behavior rather than a general motor deficit.[7]

Table 2: Preclinical In Vivo Data for this compound in Rats

| Test | Endpoint | ED50 (mg/kg) |

| Catalepsy | Induction of catalepsy | 0.2 - 0.22 |

| Conditioned Avoidance Response (Jumping Box) | Inhibition of avoidance | 0.09 - 0.11 |

Mechanism of Action: D2 Receptor Blockade and Downstream Signaling

This compound exerts its primary therapeutic effects through the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. The binding of dopamine to D2 receptors, which are G protein-coupled receptors (GPCRs) linked to Gαi/o proteins, inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular second messenger cyclic adenosine monophosphate (cAMP) and reduced activity of protein kinase A (PKA). By blocking this receptor, this compound prevents the inhibitory effect of dopamine on this signaling cascade.

Caption: Dopamine D2 Receptor Signaling Pathway Blockade by this compound.

Clinical Development: From Schizophrenia to Tourette Syndrome

This compound underwent extensive clinical evaluation, initially for the treatment of schizophrenia and later for Tourette syndrome, where it found a specific and enduring niche.

Early Clinical Trials in Schizophrenia

Initial clinical trials in the late 1960s and early 1970s compared this compound to existing antipsychotics like chlorpromazine and fluphenazine.[2][8] These studies generally found this compound to have comparable efficacy in managing the positive symptoms of schizophrenia, with a potentially better side-effect profile, particularly with regard to sedation.[2]

Experimental Protocol: Double-Blind, Controlled Trial in Chronic Schizophrenia (Illustrative)

-

Study Design: A double-blind, randomized, controlled trial comparing this compound with a standard antipsychotic (e.g., chlorpromazine) over several weeks or months.

-

Patient Population: Patients with a confirmed diagnosis of chronic schizophrenia.

-

Dosage: this compound was often administered as a single daily dose, a key advantage aimed at improving patient compliance. Doses were typically titrated based on clinical response and tolerability.

-

Outcome Measures: Clinical improvement was assessed using standardized rating scales such as the Brief Psychiatric Rating Scale (BPRS).[9][10]